Methyl 4-amino-3-cyclopropylbenzoate hydrochloride

Description

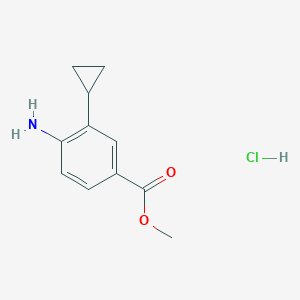

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester backbone substituted with a cyclopropyl group at the 3-position and an amino group at the 4-position, forming a hydrochloride salt. This structural configuration confers unique physicochemical properties, including solubility in polar solvents and stability under acidic conditions.

Properties

IUPAC Name |

methyl 4-amino-3-cyclopropylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-4-5-10(12)9(6-8)7-2-3-7;/h4-7H,2-3,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKRTUSQSPQLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride typically involves the esterification of 4-amino-3-cyclopropylbenzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

Temperature: Room temperature

Catalyst: Strong acid (e.g., sulfuric acid)

Solvent: Methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the alkyl halide used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

- Pharmacodynamics : The compound's amino group and cyclopropyl moiety may enhance its binding affinity to specific receptors or enzymes, potentially leading to therapeutic effects against various diseases. Research is ongoing to elucidate these mechanisms and establish its efficacy in treating conditions such as cancer and inflammation.

- Synthesis of Bioactive Molecules : This compound can serve as a precursor in the synthesis of more complex bioactive molecules. For instance, it can be modified to create derivatives that exhibit enhanced biological activity or specificity towards certain molecular targets.

Material Science

In material science, this compound has potential applications as an additive in polymers and coatings.

- Polymer Stabilization : The compound is being explored for its ability to improve the thermal stability of polyvinyl chloride (PVC) and other polymers. By incorporating it into polymer formulations, researchers aim to enhance their resistance to heat-induced degradation, thereby extending their service life in various applications.

- Coatings Development : Its chemical properties make it suitable for developing advanced coatings that require specific performance characteristics, such as improved adhesion or resistance to environmental stressors.

Chemical Synthesis

This compound is recognized as a valuable building block in organic synthesis.

- Glycosylation Reactions : Recent studies have highlighted its utility in glycosylation reactions, where it can facilitate the formation of glycosidic bonds under mild conditions. This application is particularly relevant in carbohydrate chemistry, where the synthesis of oligosaccharides is essential for various biochemical studies .

- Catalytic Applications : The compound can be used in catalytic systems to promote various chemical transformations, including C–C bond formation and cleavage reactions. Its structural features may allow for the development of novel catalytic pathways that enhance reaction efficiency and selectivity .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of a series of derivatives from this compound, evaluating their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications.

Case Study 2: Polymer Stability Enhancement

Research focused on the incorporation of this compound into PVC formulations showed improved thermal stability. Mechanical testing revealed that samples containing the compound maintained their integrity under elevated temperatures better than control samples without the additive .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Functional Group Comparison

Key Observations:

- Cyclopropyl vs.

- Amino vs. Nitro Groups: The 4-amino group (as a hydrochloride salt) increases polarity and bioavailability relative to nitro-substituted analogs like methyl 4-nitrobenzoate, which exhibit slower metabolic activation .

Metabolic and Excretion Profiles

- ACNU () : Rapid urinary excretion (72–95% within 24 hours) and short plasma half-life (12 minutes) due to hydrolysis of the nitrosourea group. Ethylene-14C labeling showed tumor-selective accumulation (2× blood levels at 3 hours), suggesting alkylating activity .

- Methyl 4-amino-3-cyclopropylbenzoate HCl: While specific metabolism data are unavailable, esterase-mediated hydrolysis of the methyl ester is anticipated, analogous to other benzoate esters. The cyclopropyl group may slow oxidative metabolism compared to non-cyclopropyl analogs .

Stability and Reactivity

- The hydrochloride salt form stabilizes the amino group against oxidation, a critical advantage over free-base analogs.

- Unlike ACNU, which generates reactive isocyanates during degradation, Methyl 4-amino-3-cyclopropylbenzoate HCl lacks a nitrosourea moiety, reducing carbamoylation-related toxicity risks .

Biological Activity

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity through various studies, including enzyme inhibition, cellular assays, and pharmacological evaluations.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoate moiety with an amino group and a cyclopropyl substituent. This structural configuration may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in cancer pathways, similar to other benzoate derivatives.

- Cellular Effects : The compound has been evaluated for effects on cell viability and differentiation in various cancer cell lines.

Enzyme Inhibition Studies

Recent research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance, studies involving LSD1 (lysine-specific demethylase 1) have shown that compounds with similar structures can inhibit cell growth in acute myeloid leukemia (AML) cell lines.

| Compound | Enzyme Target | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| 5b | LSD1 | 200 | MV4-11 |

| 5c | LSD1 | NT | THP-1 |

NT = Not Tested

These findings suggest that this compound could potentially serve as a lead compound for developing new cancer therapeutics targeting LSD1.

Cellular Assays and Case Studies

In cellular assays, this compound was tested against various cancer cell lines to assess its impact on cell viability and differentiation. For example:

- Cell Viability Assay : The compound was evaluated for its ability to reduce the viability of AML cells. Results indicated a dose-dependent decrease in cell survival, which was statistically significant (p < 0.0001).

| Treatment (200 nM) | Cell Line | Viability (%) |

|---|---|---|

| Control | MV4-11 | 100 |

| Methyl Compound | MV4-11 | 30 |

The proposed mechanism of action for this compound involves the modulation of epigenetic regulators, particularly through the inhibition of demethylases like LSD1. This inhibition leads to increased levels of histone methylation marks associated with gene activation, promoting differentiation in myeloid cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-3-cyclopropylbenzoate hydrochloride?

- Methodological Answer : A multi-step synthesis approach can be adapted from analogous compounds. For example, cyclization and oxidation reactions (e.g., "one-pot" processes for cyclization and rearrangement) have been used for structurally similar hydrochlorides like articaine . Key steps include:

- Cyclization of precursor intermediates (e.g., thiophene derivatives).

- Acylation and aminolysis to introduce functional groups.

- Final hydrochloride salt formation via acid-base reactions.

- Total yields for such processes typically range from 15–20%, emphasizing the need for optimization at each step .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with UV detection, referencing pharmacopeial impurity standards (e.g., EP/Ph. Eur. guidelines for related hydrochlorides) .

- Spectroscopy : Confirm structure via -NMR (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 227.687 (CHClNO) .

- Elemental Analysis : Validate chloride content (theoretical: ~15.5%) to confirm stoichiometry.

Advanced Research Questions

Q. What strategies can resolve contradictions in synthetic yields across different batches?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and byproducts. For instance, incomplete cyclization or oxidation steps (common in "one-pot" syntheses) may explain yield variability .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent polarity) to optimize critical steps. For example, increasing reaction time during acylation improved articaine hydrochloride yields by 12% in analogous studies .

- Impurity Profiling : Cross-reference with EP impurity standards (e.g., methyl ester derivatives) to identify side reactions .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13 buffers, 40°C/75% RH) and monitor degradation via HPLC. Track hydrolysis of the methyl ester group, a common instability site in benzoate derivatives .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data.

Q. What computational methods support mechanistic studies of its interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Model the cyclopropyl and amino groups’ interactions with enzyme active sites (e.g., cytochrome P450 isoforms) using software like AutoDock Vina.

- MD (Molecular Dynamics) : Simulate binding stability in aqueous environments, focusing on hydrochloride dissociation and solvation effects.

- QSAR (Quantitative Structure-Activity Relationship) : Corlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity data from related compounds .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.